alpha-Chloro-4-(tert-pentyl)toluene
Overview
Description
Alpha-Chloro-4-(tert-pentyl)toluene is an organic compound with the chemical formula C12H17Cl . It is a colorless liquid with a pungent smell . This compound is commonly used as a solvent, reagent, and reaction intermediate .
Synthesis Analysis
The synthesis of alpha-Chloro-4-(tert-pentyl)toluene typically starts from the methyl derivative. Through the acid-catalyzed chlorination reaction, the hydrogen atom on the methyl group can be replaced with a chlorine atom .Molecular Structure Analysis
The molecular formula of alpha-Chloro-4-(tert-pentyl)toluene is C12H17Cl . The molecular weight is 196.722 g/mol .Chemical Reactions Analysis
Alpha-Chloro-4-(tert-pentyl)toluene can be used in various organic synthesis reactions, such as amination reactions and chlorination reactions . In the field of medicine, it can be used as an intermediate in drug synthesis .Physical And Chemical Properties Analysis
Alpha-Chloro-4-(tert-pentyl)toluene is a colorless liquid with a pungent smell . It has a molecular weight of 196.722 g/mol . The density is approximately 0.982 g/cm^3 . The boiling point is about 220 °C .Scientific Research Applications
Organic Synthesis Reactions
alpha-Chloro-4-(tert-pentyl)toluene is utilized as a reagent in various organic synthesis reactions. Its properties make it suitable for amination reactions, where it can help introduce amino groups into organic compounds, and chlorination reactions, where it can assist in adding chlorine atoms to organic molecules .
Medicinal Chemistry
In the field of medicine, alpha-Chloro-4-(tert-pentyl)toluene serves as an intermediate in the synthesis of drugs. Its chemical structure allows it to be incorporated into more complex molecules that are active pharmaceutical ingredients .
Chemical Collection for Research
Sigma-Aldrich includes alpha-Chloro-4-(tert-pentyl)toluene in its collection of rare and unique chemicals provided to early discovery researchers. This highlights its importance and potential in pioneering scientific studies .
Sandmeyer Reaction
Although not directly related to alpha-Chloro-4-(tert-pentyl)toluene, the Sandmeyer reaction is a relevant process in organic chemistry where similar compounds are used to synthesize aryl halides from aryl diazonium salts. This reaction showcases the type of chemical transformations that alpha-Chloro-4-(tert-pentyl)toluene might be involved in due to its halogenated aromatic structure .
Safety and Hazards
Alpha-Chloro-4-(tert-pentyl)toluene is an organic compound with certain toxicity and should be used safely . During use, avoid contact with skin and eyes, and avoid inhaling its vapor or dust . In case of accidental contact or inhalation, wash the affected area immediately and seek medical help . Storage should be placed in a cool, dry, well-ventilated place, and away from fire and oxidant .
properties
IUPAC Name |
1-(chloromethyl)-4-(2-methylbutan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVKIJGGVPFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182426 | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chloro-4-(tert-pentyl)toluene | |
CAS RN |
28162-11-0 | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, alpha-chloro-p-(1,1-dimethyl-propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Chloro-4-(tert-pentyl)-toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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